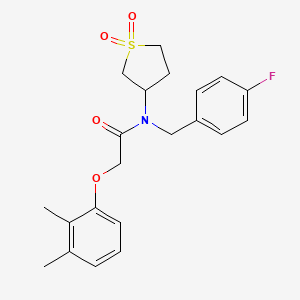

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide

Description

This compound is a substituted acetamide featuring a 2,3-dimethylphenoxy group, a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) moiety, and a 4-fluorobenzyl substituent. The 4-fluorobenzyl group may enhance metabolic stability and blood-brain barrier penetration, while the sulfone moiety could improve water solubility compared to non-oxidized thiophene derivatives .

Properties

Molecular Formula |

C21H24FNO4S |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |

InChI |

InChI=1S/C21H24FNO4S/c1-15-4-3-5-20(16(15)2)27-13-21(24)23(19-10-11-28(25,26)14-19)12-17-6-8-18(22)9-7-17/h3-9,19H,10-14H2,1-2H3 |

InChI Key |

JKBZCPYPAOWCDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps, including the assembly of the various fragments

Phenoxylation: Start by reacting 2,3-dimethylphenol with an appropriate reagent (e.g., chloromethyl methyl ether) to introduce the phenoxy group.

Thiophene Ring Formation: Cyclize the intermediate with a sulfur source (e.g., Lawesson’s reagent) to form the tetrahydrothiophene ring.

Benzyl Fluorination: Introduce the fluorine atom into the benzyl group using a fluorinating agent (e.g., N-fluorobenzenesulfonimide).

Amidation: Finally, react the fluorobenzyl intermediate with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production:: Industrial-scale production methods would likely involve optimization of these steps, along with purification and yield improvement.

Chemical Reactions Analysis

This compound may undergo various reactions:

Oxidation: The phenolic group can be oxidized to a quinone.

Reduction: Reduction of the carbonyl group could yield an alcohol.

Substitution: The fluorobenzyl group is susceptible to nucleophilic substitution reactions.

Common reagents and conditions would depend on the specific reaction. Major products would include derivatives of the functional groups.

Scientific Research Applications

Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial properties).

Agrochemicals: Explore its use in crop protection or pest control.

Polymer Chemistry: Assess its role in polymerization reactions.

Materials Science: Investigate its properties for materials applications.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways. Further research is needed to elucidate this.

Biological Activity

The compound 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide , with CAS number 575470-03-0, is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

This compound comprises several notable functional groups:

- Phenoxy Group : Enhances lipophilicity and may influence receptor binding.

- Tetrahydrothiophene Moiety : Contains a dioxido group which may contribute to its reactivity and biological interactions.

- Fluorobenzyl Substituent : The presence of fluorine can enhance metabolic stability and alter pharmacokinetic properties.

Molecular Formula

Molecular Weight

407.55 g/mol

Biological Activity Overview

Research indicates that compounds similar in structure to this compound exhibit a range of biological activities:

- Antitumor Activity : Some studies suggest that derivatives containing sulfur and fluorine atoms can inhibit tumor growth by targeting specific pathways involved in cancer proliferation.

- Antimicrobial Properties : Compounds with similar configurations have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.

- Neuroprotective Effects : Research highlights the neuroprotective capabilities of sulfur-containing compounds, suggesting this compound may offer benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotective | Potential benefits in models of neurodegeneration |

Detailed Findings

- Antitumor Mechanism : A study demonstrated that related compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway, leading to reduced cell survival rates .

- Antimicrobial Activity : In vitro assays revealed that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for antibiotic development .

- Neuroprotection : Research indicated that sulfur-containing compounds could protect neuronal cells from oxidative stress-induced damage, highlighting their potential therapeutic role in conditions like Alzheimer's disease .

Synthesis and Future Directions

The synthesis of this compound can be approached through various methods focusing on optimizing yield and minimizing environmental impact. Future research should prioritize:

- In-depth Mechanistic Studies : Understanding the precise biological mechanisms at play.

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure affect biological activity.

- Clinical Trials : Assessing safety and efficacy in human subjects.

Comparison with Similar Compounds

Structural Analog: N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide

Key Differences :

- Substituent Position : The benzyl group here is 2-fluorinated vs. 4-fluorinated in the target compound. This positional isomerism may alter binding affinity to targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes due to steric and electronic effects .

- Phenoxy Group: The 4-isopropylphenoxy substituent increases lipophilicity (logP) compared to the 2,3-dimethylphenoxy group in the target compound. This could affect membrane permeability and tissue distribution.

Activity Implications :

- However, the 2-fluorobenzyl group might reduce metabolic oxidation at the para position compared to the 4-fluorobenzyl analog .

Structural Analog: 2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}-N-(2-phenylethyl)acetamide

Key Differences :

- Core Structure: Incorporates a thiazolidinone-indole hybrid system, contrasting with the simpler acetamide backbone of the target compound. The thioxo group in the thiazolidinone ring may confer redox activity or metal-binding capacity .

- Substituents: The 4-fluorobenzyl group is retained, but the phenoxy-acetamide chain is replaced with a phenylethyl group. This substitution could shift selectivity toward kinases or proteases over GPCRs .

Activity Implications :

- The thiazolidinone ring is associated with antidiabetic and antimicrobial activities, suggesting divergent therapeutic applications compared to the target compound’s likely neurological or anti-inflammatory profile .

Structural Analog: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Key Differences :

Activity Implications :

- Thiazole-containing acetamides are known for antimicrobial and anticancer activities due to their ability to disrupt DNA synthesis or enzyme function. The target compound’s sulfone group may instead favor anti-inflammatory or neuroprotective effects .

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

Key Differences :

- Core Structure : These agrochemicals feature chloroacetamide backbones with simpler alkyl/aryl substituents (e.g., 2,6-diethylphenyl in alachlor). The absence of complex oxygenated or fluorinated groups limits their pharmacological utility .

- Mechanism : Chloroacetamides act as shoot inhibitors in plants by disrupting very-long-chain fatty acid synthesis. The target compound’s mechanism is likely unrelated, given its structural divergence .

Physicochemical and Pharmacokinetic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.